Benzenamine, 2-(diphenylphosphinyl)-
Overview
Description
Benzenamine, 2-(diphenylphosphinyl)-, also known by its CAS number 23081-74-5, is an organic compound with the molecular formula C18H16NOP It is characterized by the presence of a benzenamine group substituted with a diphenylphosphinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, 2-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of 1,2-diketones with ortho-diphenylphosphinoyl aniline in the presence of zinc(II) as a templating agent . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for Benzenamine, 2-(diphenylphosphinyl)- are not extensively documented. the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where the benzenamine group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles like sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-(diphenylphosphinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(diphenylphosphinyl)- involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate. This complex undergoes further reactions to yield the final substituted product . The molecular pathways involved depend on the specific reaction conditions and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(diphenylphosphinyl)-
- Benzenamine, 3-(diphenylphosphinyl)-
- Diphenylphosphinylbenzene
Uniqueness
Benzenamine, 2-(diphenylphosphinyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and properties. Compared to its isomers, the 2-position substitution provides distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-diphenylphosphorylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWARDRTAZTLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965428 | |
Record name | 2-(Diphenylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5116-21-2 | |
Record name | 2-(Diphenylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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